molecular formula C9H18N2O2S B2941747 N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide CAS No. 2109702-02-3

N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide

Cat. No.: B2941747
CAS No.: 2109702-02-3
M. Wt: 218.32
InChI Key: VVZLYSPGLHNKCR-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action for “N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide” is not specified in the available resources. Its unique structure suggests potential for various biological and chemical processes, but specific interactions and effects would need to be determined through further study.

It has a storage temperature of 4 degrees Celsius . The compound’s CAS Number is 2109702-02-3 .

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if ingested, in contact with skin, if it gets in the eyes, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide typically involves the reaction of 6-azaspiro[3.4]octane with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2S/c1-14(12,13)11-6-8-5-10-7-9(8)3-2-4-9/h8,10-11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZLYSPGLHNKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CNCC12CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2109702-02-3
Record name N-({6-azaspiro[3.4]octan-8-yl}methyl)methanesulfonamide
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